GR 64349

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

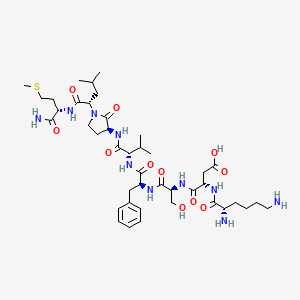

Molecular Formula |

C42H68N10O11S |

|---|---|

Molecular Weight |

921.1 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28-,29-,30-,31-,32-,34-/m0/s1 |

InChI Key |

HVUNRXRFMQDMBO-NOJSRKIXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CC[C@@H](C1=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

GR 64349: A Deep Dive into its Mechanism of Action as a Potent and Selective NK2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GR 64349, a potent and highly selective tachykinin neurokinin-2 (NK2) receptor agonist. By delving into its pharmacological profile, downstream signaling pathways, and functional effects, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Action: Selective NK2 Receptor Agonism

This compound is a synthetic peptide analog of Neurokinin A (NKA), specifically [Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10). Its primary mechanism of action is the potent and selective activation of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). This selectivity is a key feature of this compound, with significantly lower affinity for NK1 and NK3 receptors, minimizing off-target effects.[1][2][3][4]

Activation of the NK2 receptor by this compound initiates a cascade of intracellular signaling events. The NK2 receptor is primarily coupled to Gq/11 and Gs proteins.

-

Gq/11 Pathway Activation: Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium levels. DAG, along with the elevated calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, modulating cellular responses.

-

Gs Pathway Activation: The NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates specific cellular proteins, thereby influencing gene expression and other cellular functions.

The following diagram illustrates the primary signaling pathways activated by this compound upon binding to the NK2 receptor.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been extensively characterized through in vitro assays. The following tables summarize the key quantitative data.

Table 1: Radioligand Binding Affinity

| Receptor | Radioligand | This compound pKi | Reference Compound | Reference pKi |

| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | NKA | 9.24 ± 0.07 |

| NK1 | [³H]-septide | < 5 | Substance P | 8.80 ± 0.10 |

Data from Perdona et al., 2019.[1][2][4]

Table 2: Functional Potency (pEC50)

| Functional Assay | NK2 Receptor | NK1 Receptor | Fold Selectivity (NK2 vs. NK1) |

| Inositol Phosphate (IP-1) Accumulation | 9.10 ± 0.16 | 5.95 ± 0.80 | ~1400 |

| Intracellular Calcium (Ca²⁺) Mobilization | 9.27 ± 0.26 | 6.55 ± 0.16 | ~500 |

| Cyclic AMP (cAMP) Synthesis | 10.66 ± 0.27 | 7.71 ± 0.41 | ~900 |

Data from Perdona et al., 2019.[1][2][4]

Experimental Protocols

This section outlines the methodologies used in key experiments to characterize the mechanism of action of this compound.

In Vitro Radioligand Binding Assay

The following workflow describes the general procedure for determining the binding affinity of this compound.

Detailed Steps:

-

Membrane Preparation: CHO cells stably expressing human recombinant NK1 or NK2 receptors are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate buffer.

-

Incubation: The membrane preparations are incubated in 96-well plates with a fixed concentration of the respective radioligand and a range of concentrations of this compound or a reference compound.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-linear regression analysis is used to fit the competition binding data and determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays (IP-1, Calcium, cAMP)

The following diagram illustrates the general workflow for the functional assays.

Specific Methodologies:

-

IP-1 Accumulation Assay: Cells are incubated with this compound in the presence of LiCl (to inhibit inositol monophosphatase). The reaction is stopped, and the accumulated IP-1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.

-

Intracellular Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). Baseline fluorescence is measured before the addition of this compound. The change in fluorescence upon agonist addition is monitored using a fluorometric imaging plate reader (FLIPR) to determine the increase in intracellular calcium.

-

cAMP Synthesis Assay: Cells are stimulated with this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX). The accumulated cAMP is then quantified using a competitive immunoassay, often employing HTRF or a similar detection technology.

In Vivo Assessment of Bladder and Colorectal Activity in Rats

Objective: To determine the prokinetic effects of this compound on bladder and colorectal smooth muscle in anesthetized, acutely spinalized rats.

Experimental Protocol:

-

Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A spinal cord transection is performed at the thoracic level (e.g., T9-T10) to eliminate reflex bladder activity.

-

Catheterization: A catheter is inserted into the bladder via the urethra for isovolumetric pressure recording. A second catheter is placed in the distal colon to measure colorectal pressure. A venous catheter is implanted for drug administration.

-

Baseline Recordings: After a stabilization period, baseline bladder and colorectal pressures are recorded.

-

Drug Administration: this compound is administered intravenously (IV) or subcutaneously (SC) in a dose-dependent manner.

-

Data Acquisition and Analysis: Bladder and colorectal pressures are continuously recorded. The peak increase in pressure and the duration of the response are measured for each dose. Dose-response curves are then constructed to determine the potency of this compound.

Therapeutic Potential and Future Directions

The high selectivity and potency of this compound for the NK2 receptor make it a valuable pharmacological tool for studying the physiological and pathophysiological roles of this receptor. The prokinetic effects of NK2 receptor agonists on bladder and gastrointestinal smooth muscle suggest their potential therapeutic utility in conditions characterized by hypomotility.[5][6]

Potential therapeutic applications for selective NK2 receptor agonists include:

-

Neurogenic Bladder and Bowel Dysfunction: In patients with spinal cord injury, selective NK2 receptor agonists could potentially be used to induce on-demand bladder emptying and bowel movements.[5][6]

-

Gastrointestinal Motility Disorders: Conditions such as gastroparesis and some forms of constipation could potentially be treated with NK2 receptor agonists to stimulate gut transit.

-

Obesity and Metabolic Disorders: Recent research has highlighted a role for NK2 receptors in the regulation of appetite and energy expenditure, suggesting a novel therapeutic avenue for the treatment of obesity and type 2 diabetes.

Further research is warranted to fully elucidate the therapeutic potential of selective NK2 receptor agonists like this compound. Clinical trials will be necessary to establish their safety and efficacy in human populations. The development of orally bioavailable, non-peptide agonists will also be a critical step in translating the therapeutic promise of NK2 receptor activation into clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NK2R agonists and how do they work? [synapse.patsnap.com]

- 4. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of GR 64349: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the NK2 receptor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visual representation of its signaling pathway. This guide is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development investigating tachykinin receptor function.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts a wide range of biological effects through the activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. This compound is a conformationally constrained analogue of Neurokinin A (3-10) ([Lys³,Gly⁸,R-γ-lactam-Leu⁹]-NKA(3-10)) designed to exhibit high potency and exceptional selectivity for the NK2 receptor.[1] This selectivity makes it an invaluable tool for isolating and studying the specific functions mediated by NK2 receptor activation, which are often related to smooth muscle contraction, inflammation, and sensory neurotransmission.

Mechanism of Action

This compound functions as a selective agonist at the tachykinin NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins.[2][3]

Upon binding of this compound, the NK2 receptor undergoes a conformational change, leading to the activation of its associated G-proteins.

-

Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a key event in mediating many of the physiological responses to NK2 receptor activation, such as smooth muscle contraction.[2]

-

Gs Pathway: The NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] The physiological consequences of this pathway activation can be tissue-specific and may serve to modulate the primary signaling cascade.

The following diagram illustrates the primary signaling pathways activated by this compound through the NK2 receptor.

References

- 1. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. innoprot.com [innoprot.com]

- 4. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Pharmacological Profile of GR 64349: A Selective Tachykinin NK2 Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its discovery marked a significant advancement in the study of the tachykinin system by providing a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the NK2 receptor. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characteristics of this compound, with a focus on its quantitative data, experimental methodologies, and the signaling pathways it modulates.

Discovery and History

This compound was first described in a 1992 publication by a team of scientists at Glaxo Group Research. The development of this compound was part of a research effort to create conformationally constrained analogues of neurokinin A (NKA) to enhance selectivity for the NK2 receptor. The key structural modification in this compound is the incorporation of a γ-lactam conformational constraint into the C-terminal region of an NKA analogue. This modification proved to be highly effective in locking the peptide into a bioactive conformation that confers high affinity and selectivity for the NK2 receptor.

Chemical Properties

| Property | Value |

| Chemical Name | [Lys³,Gly⁸,R-γ-lactam-Leu⁹]-NKA(3-10) |

| Molecular Formula | C₄₂H₆₈N₁₀O₁₁S |

| Molecular Weight | 921.12 g/mol |

| CAS Number | 137593-52-3 |

| Sequence | KDSFVGLM (with Leu-7 = R-γ-lactam-Leu and C-terminal amidation) |

| Solubility | Soluble in water to 1 mg/ml |

Pharmacological Data

This compound is characterized by its high potency and selectivity as an agonist at the NK2 receptor. This has been demonstrated across various in vitro and in vivo experimental systems.

Receptor Binding Affinity

In radioligand binding studies, this compound demonstrates a high affinity for the human recombinant NK2 receptor, while showing significantly weaker affinity for the NK1 receptor.

| Receptor | Radioligand | Preparation | pKi | Ki (nM) | Reference |

| Human NK2 | [¹²⁵I]-NKA | CHO cell membranes | 7.77 ± 0.10 | 17.0 | [1][2][3] |

| Human NK1 | [³H]-septide | CHO cell membranes | <5 | >10,000 | [1][2][3] |

Functional Potency and Efficacy

This compound acts as a full agonist at the NK2 receptor, stimulating downstream signaling pathways. Its potency has been quantified in several functional assays.

| Assay | Receptor | Cell Line | pEC₅₀ | EC₅₀ (nM) | Selectivity (NK1/NK2) | Reference |

| IP-1 Accumulation | Human NK2 | CHO | 9.10 ± 0.16 | 0.08 | 1,400-fold | [1][2][3] |

| Human NK1 | CHO | 5.95 ± 0.80 | 1122 | [1][2][3] | ||

| Calcium Mobilization | Human NK2 | CHO | 9.27 ± 0.26 | 0.05 | 500-fold | [1][2][3] |

| Human NK1 | CHO | 6.55 ± 0.16 | 282 | [1][2][3] | ||

| cAMP Synthesis | Human NK2 | CHO | 10.66 ± 0.27 | 0.02 | ~900-fold | [1][2][3] |

| Human NK1 | CHO | 7.71 ± 0.41 | 19.5 | [1][2][3] | ||

| Rat Colon Contraction | Rat NK2 | Native Tissue | - | 3.7 | >1000-fold vs NK1 | [4][5] |

Experimental Protocols

The characterization of this compound has relied on a suite of standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the NK2 receptor.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK2 receptor.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Perform the assay in a 96-well plate with a final volume of 250 µL per well.

-

To each well, add:

-

150 µL of the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).

-

50 µL of a competing unlabeled ligand (this compound) at various concentrations.

-

50 µL of the radioligand (e.g., [¹²⁵I]-NKA) at a fixed concentration (typically at or below its Kd).

-

-

For total binding, add buffer instead of the competing ligand. For non-specific binding, add a high concentration of an unlabeled NK2 ligand.

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the competing ligand.

-

Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Monophosphate (IP-1) Accumulation Assay

This assay measures the accumulation of a downstream metabolite of the Gq signaling pathway.

-

Cell Preparation:

-

Seed CHO cells expressing the human recombinant NK2 receptor into a 384-well plate and culture overnight.

-

-

Assay Protocol:

-

Prepare a stimulation buffer containing LiCl, which inhibits the degradation of IP-1.

-

Prepare serial dilutions of this compound in the stimulation buffer.

-

Remove the culture medium from the cells and add the this compound dilutions.

-

Incubate for a defined period (e.g., 30-90 minutes) at 37°C.

-

-

Detection:

-

Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) reagents for IP-1 detection (an IP-1-d2 acceptor and an anti-IP-1-cryptate donor).

-

Incubate for 1 hour at room temperature in the dark.

-

Measure the HTRF signal using a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Plot the HTRF ratio against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the pEC₅₀ and Emax values.

-

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium upon receptor activation.

-

Cell Preparation and Dye Loading:

-

Plate CHO cells expressing the human recombinant NK2 receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 45-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Measurement:

-

Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument equipped with an automated liquid handling system.

-

Measure the baseline fluorescence of the cells.

-

Add different concentrations of this compound to the wells and simultaneously measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity or the area under the curve.

-

Plot the response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to obtain the pEC₅₀ and Emax.

-

Signaling Pathways and Experimental Workflows

NK2 Receptor Signaling Pathway

Activation of the NK2 receptor by this compound primarily initiates signaling through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events.

Caption: NK2 Receptor Signaling Cascade initiated by this compound.

Experimental Workflow for GPCR Agonist Characterization

The following diagram illustrates a typical workflow for characterizing a novel GPCR agonist like this compound.

Caption: Workflow for GPCR agonist characterization.

Conclusion

This compound remains a cornerstone tool for the study of the tachykinin system. Its high potency and selectivity for the NK2 receptor have enabled detailed investigations into the receptor's role in various physiological processes, including smooth muscle contraction, inflammation, and neurotransmission. The comprehensive pharmacological data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important research compound.

References

- 1. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

GR 64349: An In-depth Technical Guide on its Biological Activity and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor. This document provides a comprehensive overview of the biological activity and properties of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. Furthermore, it visualizes the key signaling pathways and experimental workflows associated with this compound research.

Introduction

Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). They exert their effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor is predominantly expressed in the periphery, including in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1] Its activation is associated with a range of physiological responses, including smooth muscle contraction.

This compound is a conformationally constrained analogue of Neurokinin A (3-10) with the sequence [Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10).[2][3] This structural modification confers high potency and remarkable selectivity for the NK2 receptor over the NK1 and NK3 subtypes, making it an invaluable tool for elucidating the specific functions of the NK2 receptor.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 921.12 g/mol | [5] |

| Molecular Formula | C42H68N10O11S | [5] |

| Amino Acid Sequence | Lys-Asp-Ser-Phe-Val-Gly-R-γ-lactam-Leu-Met-NH2 | [7] |

| Solubility | Soluble to 1 mg/ml in water | [5] |

| Purity | ≥95% | [5] |

| CAS Number | 137593-52-3 | [5] |

Biological Activity and Mechanism of Action

This compound acts as a full agonist at the tachykinin NK2 receptor.[2][8] Its binding to the NK2 receptor, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades. The primary mechanism involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9]

In addition to the canonical Gq pathway, evidence suggests that the NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2]

The activation of these signaling pathways by this compound in various tissues leads to physiological responses such as smooth muscle contraction. For instance, it has been shown to cause potent contractions of the rat colon and human detrusor muscle.[4][10]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 2: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Preparation | pKi | Ki (nM) | Selectivity (fold) vs NK2 | Reference |

| Human NK2 | [125I]-NKA | CHO cell membranes | 7.77 ± 0.10 | 17.0 | - | [2] |

| Human NK1 | [3H]-septide | CHO cell membranes | < 5 | > 10,000 | > 1300 | [2] |

Table 3: Functional Potency (pEC50) of this compound in Different Assays

| Assay | Receptor | Cell Line | pEC50 | EC50 (nM) | Reference |

| IP-1 Accumulation | Human NK2 | CHO | 9.10 ± 0.16 | 0.08 | [2] |

| Human NK1 | CHO | 5.95 ± 0.80 | 1122 | [2] | |

| Intracellular Calcium Mobilization | Human NK2 | CHO | 9.27 ± 0.26 | 0.05 | [2] |

| Human NK1 | CHO | 6.55 ± 0.16 | 282 | [2] | |

| cAMP Synthesis | Human NK2 | CHO | 10.66 ± 0.27 | 0.02 | [2] |

| Human NK1 | CHO | 7.71 ± 0.41 | 19.5 | [2] | |

| Contraction | Rat NK2 | Rat Colon | 8.43 | 3.7 | [4][5] |

Signaling Pathways

The activation of the NK2 receptor by this compound triggers distinct intracellular signaling cascades.

Figure 1. this compound-induced Gq/11 signaling pathway.

Figure 2. this compound-induced Gs signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological activity of this compound are provided below.

Radioligand Binding Assay for NK2 Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the NK2 receptor using a radiolabeled ligand.

Figure 3. Experimental workflow for the radioligand binding assay.

Materials:

-

CHO cells stably expressing human NK2 receptors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA

-

Radioligand: [125I]-Neurokinin A ([125I]-NKA)

-

Non-specific binding control: 1 µM unlabeled Neurokinin A

-

Test compound: this compound

-

96-well plates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Filtration manifold

-

Gamma counter

Procedure:

-

Membrane Preparation:

-

Culture CHO-hNK2R cells to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 1 µM unlabeled NKA (for non-specific binding).

-

25 µL of serially diluted this compound.

-

50 µL of [125I]-NKA (final concentration ~0.1 nM).

-

100 µL of the prepared cell membranes.

-

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

-

Detection:

-

Transfer the filters to tubes and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Monophosphate (IP-1) Accumulation Assay

This assay measures the accumulation of IP-1, a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

Materials:

-

CHO cells stably expressing human NK2 receptors

-

Stimulation Buffer (e.g., HBSS) containing 50 mM LiCl

-

Test compound: this compound

-

IP-One HTRF® assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)

-

384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding:

-

Seed CHO-hNK2R cells into a 384-well white plate at a density of approximately 15,000 cells per well and incubate overnight.

-

-

Cell Stimulation:

-

Remove the culture medium and add 10 µL of stimulation buffer containing various concentrations of this compound.

-

Incubate for 60 minutes at 37°C.

-

-

Lysis and Detection:

-

Add 5 µL of IP1-d2 conjugate diluted in lysis buffer to each well.

-

Add 5 µL of anti-IP1-cryptate antibody diluted in lysis buffer to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following NK2 receptor activation.

Materials:

-

CHO cells stably expressing human NK2 receptors

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Test compound: this compound

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Seeding:

-

Seed CHO-hNK2R cells into a black-walled, clear-bottom plate and incubate overnight.

-

-

Dye Loading:

-

Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer.

-

Incubate for 60 minutes at 37°C.

-

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject various concentrations of this compound and immediately begin recording the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

Cyclic AMP (cAMP) Synthesis Assay

This assay quantifies the production of cAMP as a measure of Gs-coupled receptor activation.

Materials:

-

CHO cells stably expressing human NK2 receptors

-

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX)

-

Test compound: this compound

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based)

-

Appropriate microplates

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Seeding and Stimulation:

-

Seed CHO-hNK2R cells in a suitable microplate and incubate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's protocol.

-

Perform the cAMP detection assay following the kit's instructions.

-

-

Measurement:

-

Read the plate using a compatible plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the cell lysates from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

In Vivo Applications

This compound is active in vivo and has been used to study the physiological roles of NK2 receptors in animal models.[4][5] For example, intravenous or subcutaneous administration of this compound in rats has been shown to dose-dependently increase bladder and colorectal pressure, demonstrating its prokinetic effects.[10]

Conclusion

This compound is a powerful and indispensable pharmacological tool for the investigation of the tachykinin NK2 receptor. Its high potency and selectivity allow for the precise interrogation of NK2 receptor function in both in vitro and in vivo systems. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this important compound and will aid in the design and interpretation of experiments aimed at understanding the role of the NK2 receptor in health and disease.

References

- 1. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mesoscale.com [mesoscale.com]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 6. revvity.com [revvity.com]

- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. benchchem.com [benchchem.com]

- 10. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

In Vivo Effects of GR 64349 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of GR 64349, a potent and selective tachykinin neurokinin-2 (NK₂) receptor agonist. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Compound Profile

This compound is a synthetic peptide analog of Neurokinin A (NKA) that demonstrates high potency and selectivity for the NK₂ receptor. It is over 1,000-fold and 300-fold more selective for the NK₂ receptor than for the NK₁ and NK₃ receptors, respectively.[1][2] Its enhanced resistance to peptidases compared to endogenous ligands like NKA makes it a valuable tool for pharmacological research.[2]

Quantitative In Vivo and In Vitro Data

The following tables summarize the key quantitative parameters of this compound's activity from various studies.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Species/System | Value | Reference |

| EC₅₀ (NK₂) | Rat Colon | 3.7 nM | [1][2] |

| pKi (hNK₂) | Human Recombinant CHO Cells | 7.77 ± 0.10 | [3] |

| pKi (hNK₁) | Human Recombinant CHO Cells | < 5 | [3] |

| pEC₅₀ (IP-1 Accumulation, hNK₂) | Human Recombinant CHO Cells | 9.10 ± 0.16 | [3][4] |

| pEC₅₀ (IP-1 Accumulation, hNK₁) | Human Recombinant CHO Cells | 5.95 ± 0.80 | [3][4] |

| pEC₅₀ (Calcium Mobilization, hNK₂) | Human Recombinant CHO Cells | 9.27 ± 0.26 | [3][4] |

| pEC₅₀ (Calcium Mobilization, hNK₁) | Human Recombinant CHO Cells | 6.55 ± 0.16 | [3][4] |

| pEC₅₀ (cAMP Synthesis, hNK₂) | Human Recombinant CHO Cells | 10.66 ± 0.27 | [3][4] |

| pEC₅₀ (cAMP Synthesis, hNK₁) | Human Recombinant CHO Cells | 7.71 ± 0.41 | [3][4] |

Table 2: In Vivo Cardiovascular Effects in Rats

| Dose (nmol) | Parameter | Effect | Reference |

| 32 | Heart Rate | 34 ± 4% decrease | [2] |

| 32 | Ventricular Contractility | 25 ± 6% increase | [2] |

| 32 | Perfusion Pressure | 33 ± 4% increase | [2] |

| ED₅₀ | Perfusion Pressure | 0.95 nmol | [2] |

Table 3: In Vivo Effects on Bladder and Colorectal Pressure in Rats with Acute Spinal Cord Transection

| Administration Route | Dose Range | Effect on Bladder Pressure | Effect on Colorectal Pressure | Reference |

| Intravenous (IV) | 0.1–30 µg/kg | Dose-dependent increase | Increase | [5] |

| Subcutaneous (SC) | 1–300 µg/kg | Dose-dependent increase | Increase | [5] |

Notably, unlike other NK₂ receptor agonists such as LMN-NKA, this compound did not induce hypotension at doses up to 30 µg/kg (IV) and 300 µg/kg (SC).[5]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by binding to and activating the tachykinin NK₂ receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[6] Activation of the NK₂ receptor initiates downstream signaling cascades through coupling to Gαq and Gαs proteins.

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7]

-

Gαs Pathway: The receptor can also couple to Gαs, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4]

These signaling pathways ultimately lead to the physiological responses observed upon this compound administration.

References

- 1. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]

- 2. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]

- 3. researchgate.net [researchgate.net]

- 4. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tachykinin receptor types: Classification and membrane signalling mechanisms. | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Signaling Pathways of GR 64349

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and highly selective synthetic peptide agonist for the neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Tachykinin peptides, including neurokinin A (NKA), are the endogenous ligands for NK2 receptors, which are predominantly expressed in smooth muscle tissues of the bladder, gastrointestinal tract, and airways. Activation of NK2 receptors by agonists like this compound elicits a range of physiological responses, primarily smooth muscle contraction. This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Signaling Pathways of this compound

This compound primarily mediates its effects through the activation of two major intracellular signaling cascades upon binding to the NK2 receptor: the phospholipase C (PLC) pathway and the adenylyl cyclase (AC) pathway.

Phospholipase C (PLC) Pathway and Calcium Mobilization

The canonical and most well-documented signaling pathway for NK2 receptor activation is the Gq-coupled PLC pathway. This pathway is central to the contractile responses observed in smooth muscle.

Upon binding of this compound to the NK2 receptor, the associated heterotrimeric G-protein (Gq) is activated. The Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a key event leading to the activation of downstream effectors, such as calmodulin and myosin light-chain kinase, ultimately resulting in smooth muscle contraction.

Adenylyl Cyclase (AC) and cAMP Synthesis Pathway

In addition to the primary Gq-coupling, NK2 receptors can also couple to Gs subunits of heterotrimeric G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. While this pathway has been observed, its physiological significance in tissues like the bladder and colon, where contraction is the predominant response, is less established compared to the PLC pathway.

Activation of the Gs subunit by the this compound-bound NK2 receptor stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. cAMP then acts as a second messenger, activating protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

Quantitative Data

The following tables summarize the binding affinity and functional potency of this compound at human recombinant NK1 and NK2 receptors.

Table 1: Radioligand Binding Affinity of this compound

| Receptor | Radioligand | This compound pKi |

| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 |

| NK1 | [³H]-septide | < 5 |

Table 2: Functional Potency of this compound

| Assay | Receptor | This compound pEC₅₀ |

| Inositol-1-Phosphate (IP-1) Accumulation | NK2 | 9.10 ± 0.16 |

| NK1 | 5.95 ± 0.80 | |

| Calcium Mobilization | NK2 | 9.27 ± 0.26 |

| NK1 | 6.55 ± 0.16 | |

| Cyclic AMP (cAMP) Synthesis | NK2 | 10.66 ± 0.27 |

| NK1 | 7.71 ± 0.41 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data section.

Radioligand Binding Assay (Filtration Method)

This protocol is used to determine the binding affinity (Ki) of this compound for the NK2 receptor.

-

Cell Culture and Membrane Preparation:

-

CHO cells stably expressing human recombinant NK2 receptors are cultured in appropriate media.

-

Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand (e.g., [¹²⁵I]-NKA) and varying concentrations of unlabeled this compound.

-

Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a known NK2 agonist (e.g., NKA).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Inositol-1-Phosphate (IP-1) Accumulation Assay

This assay measures the activation of the PLC pathway by quantifying the accumulation of IP-1, a stable metabolite of IP3.

-

Cell Culture and Seeding:

-

CHO cells stably expressing human recombinant NK1 or NK2 receptors are seeded into 96-well plates and cultured overnight.

-

-

Assay Protocol:

-

Wash the cells with assay buffer.

-

Add assay buffer containing LiCl to inhibit the degradation of IP-1 and incubate.

-

Add varying concentrations of this compound to the wells and incubate at 37°C.

-

Lyse the cells and add HTRF® (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 and anti-IP1-cryptate).

-

Incubate at room temperature to allow for the competitive binding of labeled and unlabeled IP-1 to the antibody.

-

Read the plate on an HTRF-compatible reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of IP-1.

-

Calculate the concentration of IP-1 in each sample from the standard curve.

-

Plot the IP-1 concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC₅₀.

-

Calcium Mobilization Assay (FLIPR)

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

-

Cell Culture and Dye Loading:

-

Seed CHO cells stably expressing human recombinant NK1 or NK2 receptors into black-walled, clear-bottom 96-well plates and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate at 37°C.

-

-

FLIPR Assay:

-

Place the cell plate and a compound plate containing varying concentrations of this compound into a Fluorometric Imaging Plate Reader (FLIPR).

-

The FLIPR instrument will add the this compound from the compound plate to the cell plate while simultaneously measuring the fluorescence intensity in each well over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC₅₀.

-

Cyclic AMP (cAMP) Synthesis Assay (CRE-Luciferase Reporter Gene Assay)

This assay measures the activation of the adenylyl cyclase pathway by quantifying the expression of a reporter gene under the control of a cAMP response element (CRE).

-

Cell Culture and Transfection:

-

Co-transfect CHO cells with a plasmid encoding the human recombinant NK1 or NK2 receptor and a CRE-luciferase reporter plasmid.

-

Seed the transfected cells into 96-well plates and culture.

-

-

Assay Protocol:

-

Treat the cells with varying concentrations of this compound and incubate at 37°C.

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence produced using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC₅₀.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing the signaling pathways of a compound like this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the NK2 receptor. Its high potency and selectivity, coupled with a well-defined signaling profile, make it an ideal pharmacological probe. This guide provides a foundational understanding of its core signaling mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of tachykinin receptor pharmacology.

An In-Depth Technical Guide to GR 64349: A Potent and Selective Tachykinin NK2 Receptor Agonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its high affinity and selectivity, coupled with its in vivo activity, have made it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, signaling pathways, and detailed experimental protocols for its characterization. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts a wide range of biological effects through the activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor is preferentially activated by NKA and is involved in various physiological processes, including smooth muscle contraction, inflammation, and nociception. This compound has emerged as a critical research tool due to its high potency and over 1000-fold selectivity for the NK2 receptor compared to the NK1 receptor and over 300-fold selectivity compared to the NK3 receptor.[1][2][3][4][5][6] This selectivity allows for the precise interrogation of NK2 receptor function in complex biological systems.

Pharmacological Profile

The pharmacological activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at tachykinin receptors.

Table 1: In Vitro Affinity and Potency of this compound at Human Recombinant Tachykinin Receptors

| Parameter | Receptor | Value | Reference |

| pKi | Human NK2 | 7.77 ± 0.10 | [7] |

| Human NK1 | <5 | [7] | |

| pEC50 (IP-1 Accumulation) | Human NK2 | 9.10 ± 0.16 | [7] |

| Human NK1 | 5.95 ± 0.80 | [7] | |

| pEC50 (Intracellular Ca2+ Mobilization) | Human NK2 | 9.27 ± 0.26 | [7] |

| Human NK1 | 6.55 ± 0.16 | [7] | |

| pEC50 (cAMP Synthesis) | Human NK2 | 10.66 ± 0.27 | [7] |

| Human NK1 | 7.71 ± 0.41 | [7] |

Table 2: In Vitro and In Vivo Potency of this compound in Rodent Models

| Parameter | Model | Value | Reference |

| EC50 | Rat Colon Contraction | 3.7 nM | [1][3][6] |

| ED50 | Rat Perfusion Pressure Increase | 0.95 nmol | [3] |

| EC50 | Human Detrusor Muscle Strip Contraction | 74 nM | [8] |

| EC50 | Human Urethral Smooth Muscle Contraction | 150 nM | [8] |

Signaling Pathways

Activation of the NK2 receptor by this compound initiates a cascade of intracellular signaling events. The receptor is dually coupled to Gq and Gs G-proteins, leading to the activation of multiple downstream effector pathways.

Gq-Mediated Pathway

Upon agonist binding, the NK2 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle contraction.

Gs-Mediated Pathway

In addition to Gq coupling, the NK2 receptor also couples to the Gs alpha subunit. This interaction leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA can phosphorylate a variety of substrates, leading to diverse cellular responses.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of this compound.

In Vitro Functional Assays in Recombinant Cell Lines

The following protocols are adapted from Perdona et al., 2019[7].

This assay measures the ability of this compound to displace a radiolabeled ligand from the NK2 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK2 or NK1 receptors are used.

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and centrifuge.

-

Homogenize the cell pellet in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add membrane preparation, radioligand ([¹²⁵I]-NKA for NK2 receptors or [³H]-septide for NK1 receptors), and varying concentrations of this compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

References

- 1. innoprot.com [innoprot.com]

- 2. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of a tachykinin NK(2) receptor antagonist, nepadutant, on cardiovascular and gastrointestinal function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sources of calcium in agonist-induced contraction of rat distal colon smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Magic™ In Vitro Cell based Tachykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide on GR 64349 and its Role in Reproduction Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GR 64349 is a potent and highly selective tachykinin NK2 receptor agonist that has become a valuable pharmacological tool for investigating the role of the tachykinin system in various physiological processes, including reproduction. This document provides a comprehensive technical overview of this compound, with a specific focus on its application in reproduction studies. It includes detailed experimental protocols, quantitative data on its pharmacological properties, and visualizations of its signaling pathway and experimental workflows. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of the complex mechanisms governing reproductive function.

Introduction to this compound

This compound is a synthetic peptide analog of Neurokinin A (NKA) that acts as a potent and selective agonist for the tachykinin NK2 receptor. It exhibits significantly higher selectivity for the NK2 receptor over the NK1 and NK3 receptor subtypes, making it an excellent tool for elucidating the specific functions of NK2 receptor activation. The tachykinin system, which includes Substance P (SP), NKA, and Neurokinin B (NKB) and their respective receptors (NK1R, NK2R, and NK3R), is involved in a wide range of biological activities. Recent research has highlighted the critical role of this system, in concert with the kisspeptin signaling pathway, in the central regulation of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, including its binding affinity, potency, and selectivity for tachykinin receptors.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Receptor | Value | Species/Tissue | Reference |

| EC50 | NK2 | 3.7 nM | Rat colon | |

| pKi | NK2 | 7.77 ± 0.10 | Human recombinant | |

| pKi | NK1 | <5 | Human recombinant | |

| Selectivity | NK2 vs NK1 | >1000-fold | ||

| Selectivity | NK2 vs NK3 | >300-fold | ||

| pEC50 (IP-1 Accumulation) | NK2 | 9.10 ± 0.16 | Human recombinant (CHO cells) | |

| pEC50 (IP-1 Accumulation) | NK1 | 5.95 ± 0.80 | Human recombinant (CHO cells) | |

| pEC50 (Calcium Response) | NK2 | 9.27 ± 0.26 | Human recombinant (CHO cells) | |

| pEC50 (Calcium Response) | NK1 | 6.55 ± 0.16 | Human recombinant (CHO cells) | |

| pEC50 (cAMP Synthesis) | NK2 | 10.66 ± 0.27 | Human recombinant (CHO cells) | |

| pEC50 (cAMP Synthesis) | NK1 | 7.71 ± 0.41 | Human recombinant (CHO cells) |

Table 2: In Vivo Effects of this compound on Luteinizing Hormone (LH) Secretion

| Animal Model | Dose of this compound | Route of Administration | Effect on LH Secretion | Key Finding | Reference |

| Adult Male Mice | 600 pmol | Intracerebroventricular (i.c.v.) | Increased LH release | Effect is kisspeptin-dependent | |

| Ovariectomized, estradiol-replaced female mice | Not specified | Central infusion | Increased LH release | Effect is kisspeptin-dependent | |

| Ovariectomized-sham replaced female mice | Not specified | Central infusion | Decreased LH release | Similar to NK3R agonists | |

| Prepubertal Rats | Not specified | Not specified | Stimulated gonadotropin secretion | Modest responses in adults | |

| Tacr2-/- Female Mice | Not specified | Injection | Attenuated LH response | Demonstrates NK2R involvement |

Experimental Protocols

This section provides a detailed methodology for a key type of experiment cited in the literature: the investigation of the central effects of this compound on gonadotropin secretion in a rodent model.

In Vivo Study of this compound-Induced Gonadotropin Release in Mice

Objective: To determine the effect of central administration of this compound on the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

Animal Model: Adult male C57BL/6 mice are a suitable model. For studies involving hormonal modulation, ovariectomized female mice with or without estradiol replacement can be used.

Materials:

-

This compound (Tocris Bioscience or equivalent)

-

Sterile saline solution (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

ELISA kits for rat/mouse LH and FSH (e.g., Elabscience, Invitrogen)

-

Centrifuge

-

Plate reader

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Anesthetize the mouse using isoflurane and secure it in a stereotaxic apparatus.

-

-

Intracerebroventricular (i.c.v.) Cannulation (if required for chronic studies) or Acute Injection:

-

For acute studies, a single i.c.v. injection can be performed. For chronic studies, a guide cannula can be implanted.

-

The coordinates for the lateral ventricle in mice are typically: 0.22 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface. These should be validated for the specific strain and age of the mice.

-

-

Drug Preparation and Administration:

-

Dissolve this compound in sterile saline to the desired concentration (e.g., for a 600 pmol dose in a 2 µL injection volume, the concentration would be 300 pmol/µL).

-

Administer the this compound solution (or vehicle control) via i.c.v. injection over a period of 1-2 minutes.

-

-

Blood Sampling:

-

Collect a baseline blood sample (t=0) immediately before the i.c.v. injection.

-

Collect subsequent blood samples at specific time points post-injection (e.g., 15, 30, and 60 minutes).

-

Blood can be collected via the tail vein or saphenous vein.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma at -20°C or -80°C until hormone analysis.

-

-

Hormone Analysis:

-

Measure LH and FSH concentrations in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean hormone concentrations at each time point for the treatment and control groups.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine the significance of the effects of this compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway of this compound and a typical experimental workflow for its study in reproduction.

Caption: Signaling pathway of this compound via the Tachykinin NK2 Receptor.

Caption: Experimental workflow for studying this compound's effect on reproduction.

Role of this compound in Reproduction Studies

This compound has been instrumental in delineating the role of the NKA-NK2R system in the neuroendocrine control of reproduction. Studies utilizing this compound have demonstrated that activation of NK2 receptors can modulate the secretion of gonadotropins. A key finding is that the gonadotropin-releasing effects of NK2R activation are dependent on the kisspeptin signaling pathway, as these effects are absent in Kiss1r knockout mice. This indicates that NK2 receptors likely act upstream of or in concert with kisspeptin neurons to influence the activity of GnRH neurons.

The observation that this compound can have differential effects on LH secretion depending on the hormonal status of the animal (stimulatory in the presence of estrogen, inhibitory in its absence) suggests a complex interplay between tachykinin signaling and steroid feedback mechanisms in the control of the HPG axis. Furthermore, studies in genetically modified animals, such as Tacr2 knockout mice, have confirmed the involvement of the NK2 receptor in mediating tachykinin-induced LH release.

-

Investigating the specific contribution of the NK2 receptor to the regulation of GnRH/gonadotropin secretion.

-

Exploring the functional interactions between the tachykinin and kisspeptin systems.

-

Understanding the influence of sex steroids on tachykinin-mediated control of the reproductive axis.

The continued use of this compound in well-designed in vivo and in vitro studies will undoubtedly provide further insights into the intricate neural circuits that govern fertility and reproductive health.

Methodological & Application

How to use GR 64349 in laboratory experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1] Its high selectivity makes it an invaluable tool for investigating the physiological and pathological roles of the NK2 receptor in various biological systems. These application notes provide detailed protocols for the use of this compound in fundamental laboratory experiments, enabling researchers to explore its mechanism of action and potential therapeutic applications.

Mechanism of Action

This compound is a structural analogue of Neurokinin A (NKA), an endogenous ligand for tachykinin receptors. The peptide structure of this compound is [Lys3,Gly8,-R-γ-lactam-Leu9]-NKA(3-10).[2][3] This modification confers high affinity and more than 1000-fold selectivity for the NK2 receptor over the NK1 receptor and over 300-fold selectivity over the NK3 receptor.[1]

Upon binding to the NK2 receptor, a G-protein coupled receptor (GPCR), this compound primarily activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Additionally, the NK2 receptor can couple to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2]

Signaling Pathway of this compound at the NK2 Receptor

Caption: Signaling pathways activated by this compound upon binding to the NK2 receptor.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound at human NK2 and NK1 receptors as determined in various in vitro assays using Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human receptors.

Table 1: Radioligand Binding Affinity of this compound [2][3][4]

| Receptor | Radioligand | This compound pKi |

| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 |

| NK1 | [³H]-septide | <5 |

Table 2: Functional Potency of this compound in IP-1 Accumulation Assay [2][3][4]

| Receptor | This compound pEC₅₀ |

| NK2 | 9.10 ± 0.16 |

| NK1 | 5.95 ± 0.80 |

Table 3: Functional Potency of this compound in Intracellular Calcium Mobilization Assay [2][3][4]

| Receptor | This compound pEC₅₀ |

| NK2 | 9.27 ± 0.26 |

| NK1 | 6.55 ± 0.16 |

Table 4: Functional Potency of this compound in Cyclic AMP Synthesis Assay [2][3][4]

| Receptor | This compound pEC₅₀ |

| NK2 | 10.66 ± 0.27 |

| NK1 | 7.71 ± 0.41 |

Experimental Workflow for In Vitro Characterization of this compound

Caption: General experimental workflow for characterizing this compound in vitro.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the NK2 receptor.

Materials:

-

CHO cell membranes expressing human recombinant NK2 receptors.

-

[¹²⁵I]-NKA (radioligand).

-

This compound.

-

Neurokinin A (for non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 40 µg/ml bacitracin, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]-NKA (final concentration ~0.1 nM), and 50 µL of either this compound dilution, buffer (for total binding), or a high concentration of unlabeled Neurokinin A (1 µM, for non-specific binding).

-

Add 50 µL of the cell membrane preparation (approximately 6 µg of protein per well).

-

Incubate the plate at 23°C for 3 hours.

-

Following incubation, rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer.

-

Allow the filters to dry, and then measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and perform a non-linear regression analysis to determine the Ki value.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to stimulate intracellular calcium release.

Materials:

-

CHO cells stably expressing human recombinant NK2 or NK1 receptors.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the concentration-response curve and calculate the EC₅₀ value.

IP-1 Accumulation Assay

This protocol quantifies the accumulation of inositol monophosphate (IP-1), a downstream product of PLC activation.

Materials:

-

CHO cells stably expressing human recombinant NK2 or NK1 receptors.

-

This compound.

-

IP-One HTRF® assay kit (or equivalent).

-

Cell culture medium.

-

384-well white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Seed the cells (e.g., 6,000 cells/well) in a 384-well plate and culture overnight.

-

Prepare serial dilutions of this compound in the appropriate stimulation buffer provided with the assay kit.

-

Add the this compound dilutions to the cells and incubate for 60 minutes at 37°C.

-

Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the time-resolved fluorescence at 615 nm and 665 nm using a compatible plate reader.

-

Calculate the HTRF ratio and plot the concentration-response curve to determine the EC₅₀ value.

Cyclic AMP (cAMP) Synthesis Assay

This protocol measures the synthesis of cAMP following the activation of adenylyl cyclase. A CRE-luciferase reporter assay is often used to enhance sensitivity.

Materials:

-

CHO cells stably expressing human recombinant NK2 or NK1 receptors.

-

CRE-luciferase reporter plasmid.

-

Transfection reagent (e.g., Lipofectamine).

-

This compound.

-

Luciferase assay reagent.

-

96-well white plates.

-

Luminometer.

Procedure:

-

Transiently transfect the cells with the CRE-luciferase reporter plasmid and seed them in 96-well plates.

-

Allow the cells to express the reporter for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the existing medium with the medium containing the this compound dilutions.

-

Incubate the plate for 5 hours at 37°C.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Plot the concentration-response curve and calculate the EC₅₀ value.

In Vivo Applications

This compound is also active in vivo.[1] Studies in anesthetized rats have shown that intravenous or subcutaneous administration of this compound can dose-dependently increase bladder and colorectal pressure.[5] This makes it a useful tool for studying the role of NK2 receptors in smooth muscle contraction and visceral function. Importantly, unlike some other NK2 receptor agonists, this compound does not appear to cause significant hypotension at effective doses, suggesting a lower activity at NK1 receptors which are involved in vasodilation.[5] When planning in vivo experiments, it is crucial to adhere to all relevant animal care and use guidelines and to conduct preliminary dose-response studies to determine the optimal dose range for the specific animal model and experimental endpoint.

Concluding Remarks

This compound is a powerful and selective pharmacological tool for the investigation of NK2 receptor function. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible results.

References

- 1. This compound | NK2 Receptors | Tocris Bioscience [tocris.com]

- 2. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]